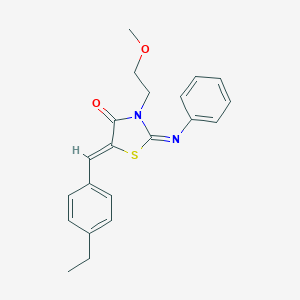
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as DABO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DABO belongs to the class of thiazolidinone derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of the reverse transcriptase enzyme, which is essential for the replication of HIV viruses. This compound binds to the active site of the enzyme and prevents the conversion of viral RNA into DNA, thus inhibiting viral replication. The anti-tumor activity of this compound is attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to modulate the expression of several genes involved in the immune response and inflammation. This compound has also been shown to improve glucose metabolism and reduce oxidative stress in animal models.
実験室実験の利点と制限
One of the main advantages of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is its potent anti-viral activity, which makes it a promising candidate for the development of new anti-HIV drugs. This compound also has a low toxicity profile, which is an important consideration for drug development. However, the synthesis of this compound is complex and requires several steps, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the research on 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One of the areas of interest is the development of this compound derivatives with improved anti-viral activity and reduced toxicity. Another area of research is the investigation of the anti-tumor and anti-inflammatory properties of this compound and its derivatives. The potential use of this compound as a therapeutic agent for other viral infections, such as hepatitis B and C, is also an area of interest.
合成法
The synthesis of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 2,4-diethoxybenzaldehyde and 2-methoxyethylamine to form the Schiff base, which is then cyclized with thiosemicarbazide in the presence of acetic acid to produce the final product. The synthesis method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, particularly as an anti-viral agent. It has been shown to inhibit the replication of HIV-1 and HIV-2 viruses by targeting the reverse transcriptase enzyme. This compound has also been found to possess anti-tumor, anti-inflammatory, and anti-oxidant properties.
特性
分子式 |
C23H26N2O4S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N2O4S/c1-4-28-19-12-11-17(20(16-19)29-5-2)15-21-22(26)25(13-14-27-3)23(30-21)24-18-9-7-6-8-10-18/h6-12,15-16H,4-5,13-14H2,1-3H3/b21-15-,24-23? |
InChIキー |
QSSALCBNGKPIME-IRZHRRCCSA-N |
異性体SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OCC |
正規SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z,5Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B306507.png)
![5-(2,4-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306508.png)
![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306511.png)
![(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306512.png)
![(2Z,5Z)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306513.png)
![(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306515.png)

![methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate](/img/structure/B306517.png)
![5-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-chlorobenzoic acid](/img/structure/B306522.png)
![5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306523.png)
![Ethyl [4-bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306524.png)
![2-[5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306528.png)
![methyl (2-bromo-6-chloro-4-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306529.png)
![2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306530.png)